Diethylstilbestrol is classified as a synthetic estrogen. It was first synthesized in 1938 by researchers including Dodds, Goldberg, Lawson, and Robinson, who identified it as a powerful estrogenic agent. Its chemical structure is characterized by the absence of the phenanthrene ring system previously thought necessary for estrogenic activity . The compound's systematic name is 4,4'-[(1E)-1,2-diethyl-1,2-ethenediyl]bisphenol, and it has the molecular formula with a relative molecular mass of 268.35 g/mol .
The synthesis of diethylstilbestrol involves several methods. Initially, it was synthesized through the condensation of benzaldehyde with diethylmalonate followed by cyclization to form the stilbene structure. More recent methods include:
The parameters for synthesis typically include temperature control (often around 50-100°C), reaction time (ranging from several hours to days), and the concentration of reactants.
Diethylstilbestrol's molecular structure features two hydroxyphenyl groups connected by a double bond with ethyl groups attached to each phenyl ring. This configuration allows it to mimic natural estrogens in binding to estrogen receptors. The structural representation can be expressed as follows:
The compound's stereochemistry is crucial for its biological activity; the trans configuration is primarily responsible for its potent estrogenic effects .
Diethylstilbestrol participates in various chemical reactions that can alter its structure and function:
These reactions are significant for understanding both its pharmacokinetics and potential toxicological effects.
Diethylstilbestrol exerts its effects primarily through binding to estrogen receptors in target tissues such as the female reproductive tract and mammary glands. Upon binding, it activates receptor-mediated gene transcription processes that lead to various physiological responses:
The potency of diethylstilbestrol is notably higher than that of natural estrogens when administered orally due to its stability and bioavailability .
Diethylstilbestrol is characterized by several key physical and chemical properties:
These properties influence its formulation into pharmaceutical products and its behavior in biological systems .
Historically, diethylstilbestrol was widely used for various medical applications:
Currently, due to associated risks such as increased cancer incidence among exposed populations (notably vaginal adenocarcinoma in daughters of women who took it), its use has significantly declined .
Diethylstilbestrol (DES), synthesized in 1937 by British biochemist Edward Charles Dodds, represented a breakthrough as the first orally active synthetic estrogen. Unlike natural estrogens derived from animal sources (costly and requiring injection), DES offered affordability and convenience. By 1941, the FDA approved it for non-pregnancy indications like menopausal symptoms, gonorrheal vaginitis, and lactation suppression [1] [7].
DES’s entry into obstetrics began off-label in the early 1940s. Physicians prescribed it empirically to prevent miscarriage, prematurity, and other pregnancy complications, driven by the unproven hypothesis that estrogen deficiency caused these issues. This practice gained formal FDA endorsement in 1947 based on industry-pooled clinical data—a regulatory anomaly where manufacturers collectively submitted research to support supplemental New Drug Applications (NDAs). Notably, these applications omitted teratogenicity studies in pregnant animals [7] [10].
By 1952, the FDA declared DES "Generally Recognized As Safe" (GRAS), removing the NDA requirement. This triggered an explosion of generic versions—over 287 companies marketed DES under diverse brand names (see Table 1), accelerating its use in prenatal care despite a 1953 double-blind study showing no efficacy in preventing miscarriage [5] [7] [10].
Table 1: Selected DES Brand Names and Forms (1940s-1971)
Brand Name | Manufacturer | Formulation |
---|---|---|
Stilbestrol | Multiple | Oral tablets |
Stilbetin | Eli Lilly | Injectable solution |
DES Pellets | Small labs | Subcutaneous implants |
Gyneben | Abbott | Vaginal cream |
Benzestrol* | Multiple | Oral tablets |
Nonsteroidal estrogen variant [5] [7] |
The FDA’s 1971 ban on DES use in pregnancy followed a landmark study linking in utero exposure to clear-cell adenocarcinoma (CCA), a rare vaginal cancer, in young women. This decision exposed critical gaps in pharmacovigilance:
The withdrawal also highlighted identification challenges: Poor record-keeping by physicians/pharmacies and generic DES’s ubiquity complicated victim compensation. Litigation against manufacturers largely failed due to plaintiffs’ inability to trace specific products [7].
DES use in pregnancy persisted globally for years after the U.S. ban, revealing regulatory fragmentation:
Table 2: Timeline of Global DES Restrictions in Pregnancy
Country | Year of Ban/Restriction | Key Regulatory Action |
---|---|---|
USA | 1971 | FDA contraindicates DES for pregnancy |
UK | 1973 | Committee on Safety of Medicines advises against use |
Netherlands | 1975 | Sales suspended |
France | 1977 | Marketing authorization revoked |
Australia | 1978 | Prescribing discouraged |
Sources: [3] [5] [7] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2